3-(ethylthio)-6-methyl-5H-[1,2,4]triazino[5,6-b]indole
Description
Properties
IUPAC Name |
3-ethylsulfanyl-6-methyl-5H-[1,2,4]triazino[5,6-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4S/c1-3-17-12-14-11-10(15-16-12)8-6-4-5-7(2)9(8)13-11/h4-6H,3H2,1-2H3,(H,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIMBXKMKRXNLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C3=CC=CC(=C3N2)C)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415487 | |
| Record name | STK508940 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5488-55-1 | |
| Record name | STK508940 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-(ethylthio)-6-methyl-5H-[1,2,4]triazino[5,6-b]indole is a compound with potential biological activities that have garnered interest in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including antibacterial, antiproliferative, and other relevant pharmacological properties based on diverse research findings.
- Molecular Formula : C12H12N4S
- Molecular Weight : 244.32 g/mol
- CAS Number : 73718-25-9
Antibacterial Activity
Research has indicated that derivatives of triazinoindoles exhibit significant antibacterial effects. For instance, compounds similar to this compound have shown activity against various bacterial strains. A notable study demonstrated that certain triazinoindoles had minimum inhibitory concentration (MIC) values ranging from 62.5 to 78.12 µg/mL against E. coli and E. faecalis .
Antiproliferative Effects
The antiproliferative activity of this compound has been assessed through various in vitro assays. One study reported IC50 values of 226 µg/mL against HeLa cells and 242.52 µg/mL against A549 lung cancer cells . These findings suggest that the compound may induce cell cycle arrest and apoptosis in cancer cell lines.
Case Study 1: Antibacterial Evaluation
A series of tests were conducted to evaluate the antibacterial properties of triazinoindoles. The compound exhibited significant activity against Gram-positive and Gram-negative bacteria, with the most potent effects observed against Staphylococcus aureus. The study utilized disc diffusion methods to determine the efficacy of the compound .
Case Study 2: Antiproliferative Activity in Cancer Cells
In another investigation assessing antiproliferative effects, researchers treated HeLa and A549 cells with varying concentrations of the compound. The results demonstrated a dose-dependent inhibition of cell viability, suggesting its potential as an anticancer agent .
Summary of Findings
Scientific Research Applications
Medicinal Chemistry
3-(Ethylthio)-6-methyl-5H-[1,2,4]triazino[5,6-b]indole has been investigated for its potential therapeutic effects. Its structural characteristics suggest it may exhibit biological activity against various diseases.
Case Study: Anticancer Activity
Research has indicated that compounds containing triazine and indole frameworks may possess anticancer properties. In vitro studies have shown that derivatives of this compound can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial efficacy against a range of pathogens. Studies have demonstrated that certain derivatives exhibit significant antibacterial and antifungal activities.
Case Study: Antibacterial Efficacy
In a comparative study, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated that some derivatives showed potent activity against resistant strains of bacteria, suggesting potential use in developing new antibiotics .
Materials Science
Beyond pharmacological applications, this compound's unique chemical structure makes it suitable for developing advanced materials.
Case Study: Conductive Polymers
Research has explored the incorporation of triazinoindole compounds into conductive polymer matrices. The addition of this compound enhances the electrical conductivity and thermal stability of the polymers .
Agricultural Chemistry
The compound's biological activity extends to agricultural applications as well.
Case Study: Pesticide Development
Studies have suggested that derivatives of this compound can be formulated into pesticides due to their effectiveness against agricultural pests and pathogens . Field trials have shown promising results in controlling crop diseases while minimizing environmental impact.
Comparison with Similar Compounds
Substituent Variations at Position 3
Substituents at position 3 significantly modulate reactivity and bioactivity:
Key Insight : The ethylthio group balances lipophilicity and electronic effects, favoring membrane penetration and sulfur-based interactions compared to polar (hydrazinyl) or bulky (methylallylthio) groups .
Substituent Variations at Position 6
Position 6 substituents influence steric effects and metabolic stability:
Key Insight: The methyl group at position 6 provides stability without significantly altering electronic properties, unlike electron-withdrawing groups (e.g., -NO₂) that enhance reactivity .
Reactivity with Halogens
Antifungal Activity
Anticancer Activity
Antimalarial Activity
- 3-Trifluoromethyl Analogs : IC₅₀ = 0.8 µM against Plasmodium falciparum due to enhanced electron-withdrawing effects .
Physicochemical Properties
| Property | 3-(Ethylthio)-6-methyl | 3-Trifluoromethyl-6-fluoro | 3-(Pyridin-4'-yl)-6-H |
|---|---|---|---|
| LogP | 3.2 (estimated) | 2.8 | 1.9 |
| Solubility (DMSO) | >25 mg/mL | >30 mg/mL | >20 mg/mL |
| Metabolic Stability | Moderate | High (due to -CF₃) | Low (polar groups) |
Key Insight : The ethylthio group enhances lipophilicity (LogP ~3.2), favoring blood-brain barrier penetration compared to polar pyridinyl analogs .
Q & A
Q. What are the established synthetic routes for 3-(ethylthio)-6-methyl-5H-[1,2,4]triazino[5,6-b]indole, and how can reaction conditions be optimized?
The synthesis typically involves a multi-step process:
Core Formation : React isatin derivatives (e.g., 5-bromoisatin) with thiosemicarbazide in aqueous K₂CO₃ to yield 3-mercapto-5H-triazinoindole intermediates .
S-Alkylation : Introduce the ethylthio group via alkylation of the thiol intermediate with ethyl halides (e.g., ethyl bromide) in polar aprotic solvents like DMF, using NaH as a base .
Methylation : Position-selective methylation at C6 is achieved using methyl iodide under controlled basic conditions.
Optimization Tips :
- Monitor reaction progress via TLC or HPLC to minimize side products.
- Adjust solvent polarity (e.g., switching from H₂O to DMF) improves yields in heterocyclization steps .
Q. How is the protonation behavior of triazinoindole derivatives characterized, and why is it critical for reactivity studies?
X-ray diffraction and IR spectroscopy reveal that protonation occurs at specific nitrogen atoms (e.g., N2 in 3-allylthio derivatives and N10 in fused thiazolo-triazinoindoles) depending on substituent electronic effects . Methodological Insight :
Q. What standard protocols are used to evaluate the antifungal activity of triazinoindole derivatives?
In Vitro Assays : Test compounds against Candida albicans and Aspergillus niger using agar dilution or broth microdilution methods (CLSI guidelines) .
Structure-Activity Relationship (SAR) : Modify the thioether or thiazolidinone moieties and correlate substitutions (e.g., fluorinated aryl groups) with MIC values .
Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK293) to assess selectivity indices .
Advanced Research Questions
Q. How can regioselectivity challenges in cyclization reactions of triazinoindole derivatives be addressed?
Regioselectivity in cyclization (e.g., 5-exo vs. 6-endo pathways) is influenced by steric and electronic factors:
- Substituent Effects : Bulky groups (e.g., trifluoromethyl) favor 6-endo cyclization due to steric hindrance .
- Reagent Choice : Iodine-mediated cyclization of 3-allylthio derivatives yields 5-membered thiazolo-triazinoindoles, while bromine favors 6-membered products .
Experimental Design : - Use kinetic vs. thermodynamic control studies (varying temperature and solvent polarity) to isolate desired regioisomers .
Q. What computational strategies are employed to predict biological targets of triazinoindole derivatives?
Molecular Docking : Screen against fungal CYP51 or human kinase targets using AutoDock Vina, focusing on hydrogen bonding with the triazine core .
Pharmacophore Modeling : Identify critical pharmacophores (e.g., thioether spacing, hydrophobic indole interactions) using Schrödinger’s Phase .
MD Simulations : Assess binding stability (RMSD/RMSF analysis) over 100 ns trajectories in GROMACS .
Q. How can contradictory biological data (e.g., antifungal vs. cytotoxicity) be resolved during drug development?
Dose-Response Analysis : Establish EC₅₀/IC₅₀ ratios to differentiate therapeutic windows .
Metabolite Profiling : Use LC-MS to identify off-target metabolites causing cytotoxicity .
Selective Functionalization : Introduce polar groups (e.g., pyridinyl) to enhance membrane selectivity and reduce off-target effects .
Q. What advanced spectroscopic techniques are used to resolve structural ambiguities in triazinoindole derivatives?
2D-NMR (HSQC, HMBC) : Assign protonation sites and confirm heterocyclic fusion patterns .
High-Resolution Mass Spectrometry (HRMS) : Resolve isotopic patterns for sulfur-containing derivatives (e.g., ethylthio group) .
X-Ray Crystallography : Determine absolute configuration and protonation states, critical for mechanistic studies .
Q. How do reaction solvents influence the synthesis of 4-thiazolidinone hybrids from triazinoindole precursors?
- Polar Solvents (Dioxane) : Promote cyclocondensation with thiolactic acid via enhanced nucleophilicity, yielding thiazolidinones .
- Nonpolar Solvents (Ethylbenzene) : Favor Schiff base formation in thioether synthesis due to reduced side reactions .
Key Insight : Solvent polarity modulates reaction pathways (e.g., Knoevenagel vs. Michael addition) in multi-step syntheses .
Emerging Research Directions
Q. What methodologies are being explored to enhance the stability of triazinoindole-based iron chelators?
- Coordination Chemistry : Design pyridinocycloalkyl moieties to stabilize Fe³⁺ complexes, improving chelation efficacy .
- Prodrug Strategies : Mask thiol groups with acetyl protection to prevent oxidation during cellular uptake .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
